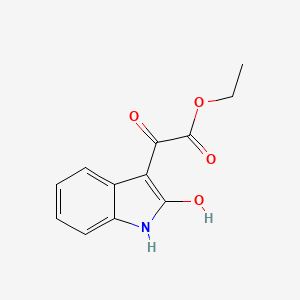

2-(2-羟基-1H-吲哚-3-基)-2-氧代乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While there isn’t specific information on the synthesis of “ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate”, indole derivatives have been synthesized through various methods. For instance, one study describes the structure-guided design and synthesis of indole analogues targeting the colchicine binding site in tubulin . Another study discusses the organocatalyzed one-pot three-component synthesis of oxindole derivatives .Molecular Structure Analysis

The molecular structure of indole derivatives can be complex and varies based on the specific derivative. The structure is typically analyzed using techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. For example, ABI-231, an indole analogue, has been shown to disrupt tubulin polymerization, promote microtubule fragmentation, and inhibit cancer cell migration .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined using various analytical techniques. For example, the molecular weight, hydrogen bond donor count, and other properties can be computed .科学研究应用

Cancer Research

Indole derivatives, such as ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate, have been extensively studied for their potential in cancer treatment. They exhibit various biologically vital properties and have shown promise in inhibiting the growth of cancer cells . The compound’s ability to interact with cellular biology makes it a candidate for developing novel anticancer therapies.

Antimicrobial Activity

The antimicrobial properties of indole derivatives make them valuable in the development of new antibiotics. Research has indicated that compounds like ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate can be effective against a range of microbial pathogens . This application is particularly relevant in the face of rising antibiotic resistance.

Neurodegenerative Diseases

Indole compounds have shown potential in the treatment of neurodegenerative diseases. Their ability to modulate neurological pathways could lead to new treatments for conditions such as Alzheimer’s and Parkinson’s disease .

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic effects of indole derivatives are well-documented. Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate may be used to develop drugs that can alleviate pain and reduce inflammation, offering potential benefits for patients with chronic inflammatory diseases .

Agricultural Chemistry

Indole-3-acetic acid, a derivative of indole, is a plant hormone that regulates various aspects of plant growth. Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate could be used to synthesize analogs of plant hormones, contributing to agricultural research and development .

Drug Discovery and Development

The structural versatility of indole derivatives allows for the creation of a wide array of pharmacologically active compounds. Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate serves as a key intermediate in the synthesis of molecules with potential therapeutic applications, playing a significant role in drug discovery efforts .

作用机制

Target of Action

Indole derivatives, which this compound is a part of, have been known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives have been shown to exhibit various biologically vital properties . The interaction of these compounds with their targets can lead to changes at the cellular level, contributing to their therapeutic effects .

Biochemical Pathways

Indole derivatives are known to be involved in a variety of biological processes . These compounds can interact with various biochemical pathways, leading to downstream effects that contribute to their biological activity .

Result of Action

Indole derivatives are known to have various biologically significant properties, suggesting that they can induce a range of molecular and cellular effects .

属性

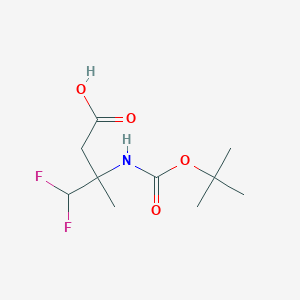

IUPAC Name |

ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-17-12(16)10(14)9-7-5-3-4-6-8(7)13-11(9)15/h3-6,13,15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOKEYCGLILYPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(NC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2878027.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2878028.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2878029.png)

![6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2878033.png)

![1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride](/img/structure/B2878043.png)

![6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2878045.png)

![N-(2,6-difluorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2878046.png)